

Chemical properties and structure of 6-Hydroxytropinone

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Compound of Interest

Compound Name: 6-Hydroxytropinone

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6-Hydroxytropinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxytropinone is a pivotal synthetic intermediate in the field of medicinal chemistry, primarily recognized for its role as a precursor in the synthesis of various tropane alkaloids, including anisodamine. This bicyclic compound, featuring a hydroxyl group at the sixth position of the tropinone structure, possesses unique chemical properties that make it a valuable building block in the development of therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological significance of **6-Hydroxytropinone**, tailored for professionals in research and drug development. While detailed experimental protocols for its synthesis and analysis are not extensively documented in publicly available literature, this guide summarizes the current understanding and presents a logical workflow for its production.

Chemical Properties and Structure

6-Hydroxytropinone is a tropane alkaloid derivative characterized by a distinct bicyclic structure.^[1] Its chemical and physical properties are summarized in the tables below.

General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₃ NO ₂	[2]
Molecular Weight	155.19 g/mol	[3]
Appearance	White to off-white solid	[2]
Melting Point	120-121 °C	[4]
Boiling Point	291.6 ± 35.0 °C at 760 mmHg	[4]
logP _{oct/wat} (Octanol/Water Partition Coefficient)	-0.217 (Calculated)	[5]
Water Solubility (log ₁₀ WS in mol/l)	-0.41 (Calculated)	[5]

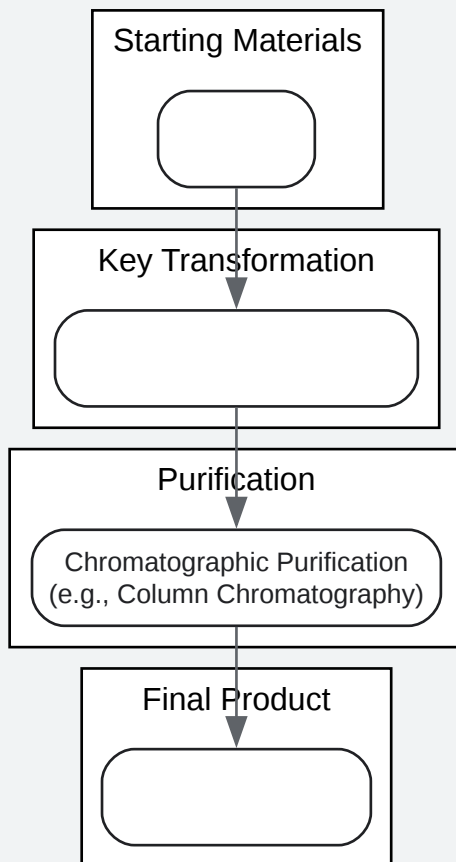
Structural and Chemical Identifiers

Identifier	Value	Source(s)
IUPAC Name	(1R,5R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one	[3]
CAS Number	5932-53-6	[2]
SMILES	<chem>CN1[C@@H]2CC([C@H]1CC(=O)C2)O</chem>	[3]
InChI Key	UOHSTKWPZWFTF-LSBSRIOGSA-N	[3]

Synthesis of 6-Hydroxytropinone

The synthesis of **6-Hydroxytropinone** can be approached through several general methods, including the direct hydroxylation of tropinone or through rearrangement reactions.[4] A common conceptual pathway involves the use of readily available precursors to construct the tropane skeleton, followed by the introduction of the hydroxyl group. While specific, detailed experimental protocols are not readily available in the reviewed literature, a logical workflow for its synthesis is presented below.

Conceptual Synthesis Workflow for 6-Hydroxytropinone



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Conceptual workflow for the synthesis of **6-Hydroxytropinone**.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of **6-Hydroxytropinone** are not extensively reported in the accessible scientific literature. The following sections outline general methodologies that are commonly employed for compounds of this nature.

General Synthetic Approach

The synthesis of **6-Hydroxytropinone** would likely involve the reaction of a suitable tropinone derivative with an oxidizing agent capable of introducing a hydroxyl group at the C6 position. The reaction would necessitate careful control of stoichiometry, temperature, and reaction time.

to optimize the yield and minimize side products. Post-reaction, a purification step, such as column chromatography, would be essential to isolate the desired product.

Analytical Methodologies

3.2.1. High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be a suitable technique for the analysis of **6-Hydroxytropinone**.

- **Column:** A C18 stationary phase is commonly used for the separation of polar organic molecules.
- **Mobile Phase:** A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) would likely provide good separation.
- **Detection:** UV detection at a wavelength where the chromophore of the molecule absorbs, or mass spectrometry (LC-MS) for more sensitive and specific detection, would be appropriate.
- **Sample Preparation:** Samples would be dissolved in a suitable solvent, such as the mobile phase, and filtered prior to injection.

3.2.2. Gas Chromatography (GC)

Gas chromatography could also be employed for the analysis of **6-Hydroxytropinone**, potentially with derivatization to improve volatility and thermal stability.

- **Column:** A non-polar or medium-polarity capillary column would be appropriate.
- **Carrier Gas:** Helium or hydrogen are typically used as carrier gases.
- **Injector and Detector Temperatures:** These would need to be optimized to ensure efficient vaporization of the analyte without degradation.
- **Temperature Program:** A temperature ramp would likely be necessary to achieve good separation of the analyte from any impurities.

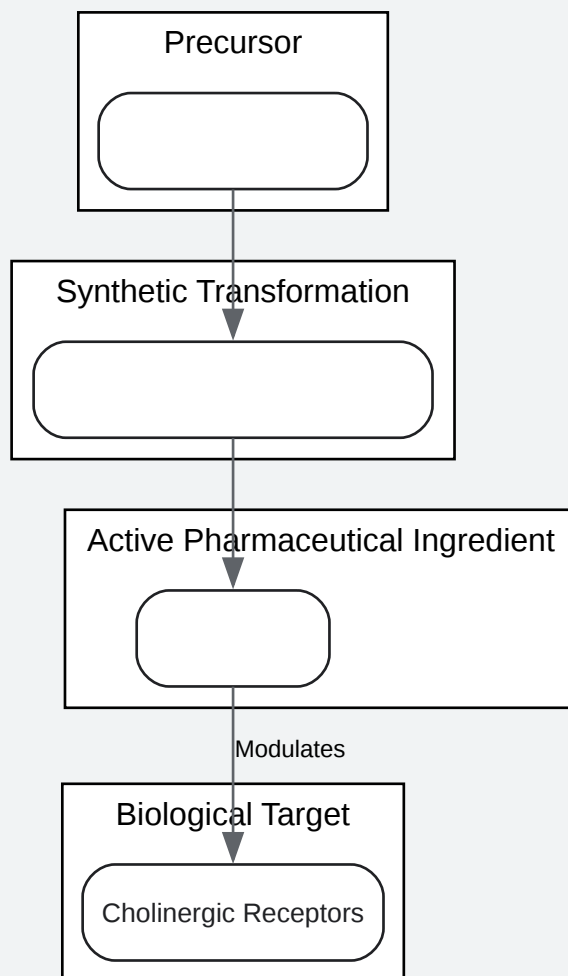
- Detection: A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection.

Biological Activity and Signaling Pathways

The primary biological significance of **6-Hydroxytropinone** lies in its role as a key intermediate in the synthesis of pharmacologically active tropane alkaloids.^[2] It is a precursor to anisodamine, a drug known for its effects on the cholinergic system. While **6-Hydroxytropinone** itself has been studied for its interactions with biological systems, including potential receptor binding, it is not typically considered the final active pharmaceutical ingredient.^[6] As such, there are no well-defined signaling pathways directly attributed to **6-Hydroxytropinone** itself. Its biological relevance is intrinsically linked to the pathways of the molecules it is used to synthesize.

The logical relationship of its role as a precursor is depicted in the following diagram.

Role of 6-Hydroxytropinone as a Synthetic Precursor



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Logical relationship of **6-Hydroxytropinone** as a precursor.

Conclusion

6-Hydroxytropinone is a compound of significant interest to the pharmaceutical and organic synthesis communities. Its well-defined chemical structure and properties make it a reliable starting point for the construction of more complex and biologically active molecules. While a detailed repository of experimental protocols for its synthesis and analysis is not readily available, the established principles of organic chemistry and analytical science provide a solid foundation for its handling and characterization in a research and development setting. Further research into optimizing its synthesis and fully elucidating its own potential biological activities could open new avenues for drug discovery.

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